6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is a compound that features a piperidine ring substituted with a fluoromethyl group and a pyridine ring substituted with a carbonitrile group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoromethyl and carbonitrile groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a variety of substituted pyridine and piperidine compounds .
Scientific Research Applications
6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives with various substitutions. Examples include:
- 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
- 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione
Uniqueness
6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14FN3 |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
6-[3-(fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14FN3/c13-6-10-2-1-5-16(9-10)12-4-3-11(7-14)8-15-12/h3-4,8,10H,1-2,5-6,9H2 |
InChI Key |
ZEQDOCXKZYBSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C#N)CF |
Origin of Product |
United States |
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